Methyl 3,6-dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 3,6-dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound belonging to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes cyclopropyl groups and a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,6-dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrazole derivative, the introduction of cyclopropyl groups can be achieved through reactions with cyclopropyl halides in the presence of a base. The subsequent steps involve the formation of the pyrazolo[3,4-b]pyridine core and the esterification to introduce the methyl ester group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Purification steps such as recrystallization or chromatography would be essential to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazolopyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of Methyl 3,6-dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Methyl 3,6-dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other pyrazolopyridine derivatives:
Similar Compounds: Pyrazolo[3,4-b]pyridine derivatives such as riociguat (Adempas), which is used to treat pulmonary hypertension.
Uniqueness: The presence of cyclopropyl groups and the specific substitution pattern make this compound unique, potentially leading to different biological activities and chemical reactivity compared to other pyrazolopyridines.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3,6-dicyclopropyl-1-[2-oxo-2-(propan-2-ylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-10(2)20-15(24)9-23-18-16(17(22-23)12-6-7-12)13(19(25)26-3)8-14(21-18)11-4-5-11/h8,10-12H,4-7,9H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZYFTYFUOEGGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C2=C(C(=CC(=N2)C3CC3)C(=O)OC)C(=N1)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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